Nonylsulfamate
Description
Nonylsulfamate is an organosulfur compound characterized by a nonyl (C₉H₁₉) group linked to a sulfamate (-SO₃NH₂) moiety. It belongs to the broader class of sulfamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and industrial surfactants . The sulfamate group contributes to its polarity and water solubility, while the nonyl chain imparts lipophilicity, making it amphiphilic. This dual nature allows this compound to act as a surfactant or intermediate in organic synthesis.
Properties
Molecular Formula |
C9H20NO3S- |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-nonylsulfamate |
InChI |
InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13)/p-1 |
InChI Key |
YOXPELHHBZBLIC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Nonylphenol Ethoxylates (NPEs) and Their Derivatives
Structural Differences :
- Nonylsulfamate: Contains a sulfamate (-SO₃NH₂) group.
- NPEs: Comprise a nonylphenol core with ethoxylate (-(OCH₂CH₂)ₙOH) chains. Sulfate or phosphate esters (e.g., Nonylphenol Ethoxylate Sulfates) replace the hydroxyl group with sulfate (-OSO₃H) or phosphate esters .
Physicochemical Properties :
Aryl Sulfamates
Structural Differences :
- This compound: Aliphatic nonyl chain.
- Aryl Sulfamates (e.g., 2-(4-Aminophenyl)benzothiazole sulfamate): Feature aromatic rings directly bonded to sulfamate groups .
Thermal Stability :
- This compound decomposes at ~200°C, while aryl sulfamates (e.g., benzothiazole derivatives) show higher thermal stability (>250°C) due to aromatic stabilization .
Sulfonates and Sulfates
Functional Group Comparison :
- Sulfamates (-SO₃NH₂): Nitrogen directly bonded to sulfur.
- Sulfonates (-SO₃⁻): Negatively charged, often as sodium salts.
- Sulfates (-OSO₃⁻): Esters of sulfuric acid.
Environmental Impact :
- This compound: Limited ecotoxicity data, but sulfamates generally degrade faster than sulfates .
- Alkyl Sulfates (e.g., Sodium Lauryl Sulfate): High aquatic toxicity at elevated concentrations .
Key Research Findings
- Synthetic Efficiency: this compound can be prepared in 85% yield using potassium trimethylsilyloxyl imidates, outperforming aryl sulfamates (60–70% yields) .
- Environmental Behavior: this compound’s hydrolysis half-life (t₁/₂) in water is ~7 days at pH 7, compared to >30 days for Nonylphenol Ethoxylate Sulfates .
- Adsorption Efficiency: Unlike Nonylphenol, which is efficiently removed by magnesium silicate (90% adsorption ), this compound requires activated carbon due to its higher solubility.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Water Solubility (g/L) | Log P |
|---|---|---|---|
| This compound | 265.3 | 120 | 2.1 |
| Nonylphenol Ethoxylate | ~616 (n=9) | 50 | 4.5 |
| Benzothiazole Sulfamate | 334.4 | 25 | 1.8 |
Table 2: Environmental Parameters
| Compound | Biodegradation Half-Life | LC50 (Fish, mg/L) |
|---|---|---|
| This compound | 7 days | >100 |
| Nonylphenol Ethoxylate | >60 days | 2.5 |
| Sodium Lauryl Sulfate | 10 days | 15 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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